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Compound Name: 2-Bromo-2-methylpropanal

Cat. No.: B082722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical discovery and the evolution of

synthetic methodologies for halogenated carbonyl compounds. It is intended to serve as a

valuable resource, offering detailed experimental protocols and comparative data to aid in

research and development.

Introduction
Halogenated carbonyls are a class of organic compounds characterized by a carbonyl group

with a halogen atom attached to the carbonyl carbon (acyl halides) or to an adjacent carbon

atom (α-halo carbonyls). These compounds are highly valuable synthetic intermediates due to

their enhanced reactivity, making them crucial building blocks in the synthesis of

pharmaceuticals, agrochemicals, and other complex organic molecules. This guide delves into

the key historical milestones and the development of synthetic methods for these important

chemical entities.

Discovery and Early History
The history of halogenated carbonyls is intertwined with the foundational discoveries in organic

chemistry.

Phosgene (Carbonyl Dichloride): One of the simplest and most notorious halogenated

carbonyls, phosgene (COCl₂), was first synthesized in 1812 by the Cornish chemist John Davy.
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[1][2] He discovered the compound by exposing a mixture of carbon monoxide and chlorine to

sunlight, naming it "phosgene" from the Greek words "phos" (light) and "gene" (born).[1][2]

Phosgene's industrial importance grew throughout the 19th century, particularly in the dye

manufacturing industry.[1][2] However, it gained infamy for its use as a chemical weapon during

World War I, where it was responsible for a significant number of fatalities.[1][3][4]

Acyl Halides: The preparation of acetyl bromide was reported as early as 1863 through a

reaction involving glacial acetic acid, bromine, and phosphorus.[5] This early method, however,

was often complicated by the formation of byproducts.[5] The development of more controlled

and general methods for synthesizing acyl halides from carboxylic acids using reagents like

phosphorus halides and thionyl chloride marked a significant advancement in organic

synthesis.

α-Halogenated Carbonyls: The discovery of methods to introduce a halogen atom at the α-

position to a carbonyl group opened up new avenues for carbon-carbon bond formation and

other functional group transformations. The Hell-Volhard-Zelinsky reaction, discovered between

1881 and 1887 by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, was a landmark

achievement in this area.[6][7][8] This reaction allows for the α-halogenation of carboxylic

acids.[6][7][8]

Synthesis of Acyl Halides
Acyl halides are among the most reactive derivatives of carboxylic acids and are typically

prepared from them.

Acyl Fluorides
The synthesis of acyl fluorides historically relied on halogen exchange reactions. The Swarts

reaction, first reported by Frederic Jean Edmond Swarts in 1892, is a classic method for

converting acyl chlorides or bromides to acyl fluorides using heavy metal fluorides like AgF or

Hg₂F₂.[9][10][11]

Acyl Chlorides
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic

synthesis. Several reagents have been developed for this purpose.
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Thionyl Chloride (SOCl₂): This is one of the most common laboratory reagents for preparing

acyl chlorides from carboxylic acids.[12][13][14] The reaction is efficient, and the byproducts,

sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[14]

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus

trichloride (PCl₃) are also effective reagents for this conversion.[12][13][14] PCl₅ reacts with

carboxylic acids to form the acyl chloride, phosphoryl chloride (POCl₃), and HCl.[14] PCl₃

requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid

(H₃PO₃) as a byproduct.[13]

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and more selective reagent than thionyl

chloride, often used for sensitive substrates.[12] The reaction is typically catalyzed by

dimethylformamide (DMF).[12]

Acyl Bromides and Iodides
The synthesis of acyl bromides and iodides follows similar principles to that of acyl chlorides.

Acyl Bromides: Phosphorus tribromide (PBr₃) is the most common reagent for converting

carboxylic acids to acyl bromides.[5][13] This reaction is a key initial step in the Hell-Volhard-

Zelinsky reaction.[5][15] Thionyl bromide (SOBr₂) can also be used, but it is less stable than

its chloride counterpart.[5]

Acyl Iodides: Acyl iodides are generally less stable and are often prepared in situ. The

Finkelstein reaction, which involves treating an acyl chloride with an iodide salt like sodium

iodide (NaI) in a suitable solvent (e.g., acetone or acetonitrile), is a common method for their

preparation.[16]

Synthesis of α-Halogenated Carbonyls
The introduction of a halogen atom at the α-position of an aldehyde or ketone is a powerful tool

for synthetic chemists.

α-Halogenation of Carboxylic Acids: The Hell-Volhard-
Zelinsky Reaction
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The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination or α-

chlorination of carboxylic acids.[6][7][15] The reaction involves treating the carboxylic acid with

a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus or a phosphorus

halide (e.g., PBr₃).[6][7][15] The reaction proceeds through the formation of an acyl halide

intermediate, which then enolizes and undergoes halogenation at the α-position.[15][17]

Subsequent hydrolysis yields the α-halo carboxylic acid.[6][15]

α-Halogenation of Ketones and Aldehydes
Ketones and aldehydes can be halogenated at the α-position under acidic or basic conditions.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, ketones and aldehydes

undergo tautomerization to their enol forms. The enol then acts as a nucleophile and reacts

with a halogen (Cl₂, Br₂, or I₂) to give the α-halo carbonyl compound.

Base-Mediated Halogenation: Under basic conditions, an enolate is formed, which is a more

potent nucleophile than the enol. The enolate rapidly reacts with the halogen. This method is

often so rapid that it can be difficult to stop at the mono-halogenated product, and

polyhalogenation is common, especially with methyl ketones (the haloform reaction).

Modern methods for α-halogenation often employ alternative halogenating agents such as N-

chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) for improved selectivity and milder

reaction conditions.[18]

Quantitative Data Summary
The following tables summarize typical yields and conditions for some of the key synthetic

methods discussed.

Table 1: Synthesis of Acyl Halides from Carboxylic Acids
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Reagent
Typical
Substrate

Conditions Typical Yield Reference

SOCl₂

Aliphatic/Aromati

c Carboxylic

Acids

Neat or in a

solvent (e.g.,

CH₂Cl₂), reflux

>90% [14]

PCl₅

Aliphatic/Aromati

c Carboxylic

Acids

Neat or in an

inert solvent,

room temp.

>85% [14]

(COCl)₂/DMF
Sensitive

Carboxylic Acids

Inert solvent

(e.g., CH₂Cl₂),

0°C to rt

>95% [12]

PBr₃

Aliphatic/Aromati

c Carboxylic

Acids

Neat or in a

solvent (e.g.,

CCl₄), reflux

>90% [5]

Table 2: α-Halogenation of Carbonyl Compounds

Reaction Substrate Reagents Conditions
Typical
Yield

Reference

Hell-Volhard-

Zelinsky

Carboxylic

Acid
Br₂, cat. PBr₃ Neat, heat 70-90% [15]

Acid-

Catalyzed

Bromination

Acetophenon

e
Br₂, AcOH

Room

temperature
80-90% [19]

Iodination

with I₂/CuO
Aryl Ketones

I₂, CuO,

MeOH
Reflux 83-99% [19]

Detailed Experimental Protocols
Preparation of Acetyl Bromide using Phosphorus
Tribromide
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Historical Protocol Reference: Adapted from descriptions of early preparations.[5]

Procedure:

In a round-bottom flask equipped with a dropping funnel and a condenser, place 1 mole of

glacial acetic acid.

Cool the flask in an ice bath.

Slowly add 0.4 moles of phosphorus tribromide (PBr₃) from the dropping funnel with constant

stirring.

After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature.

Gently warm the mixture on a water bath for 30 minutes to complete the reaction.

The crude acetyl bromide is then purified by fractional distillation. The fraction boiling at 75-

77 °C is collected.

Reported Yield: Approximately 82%.[5]

The Hell-Volhard-Zelinsky Bromination of Propanoic
Acid
Procedure:

To a three-necked flask fitted with a condenser, a dropping funnel, and a mechanical stirrer,

add 1 mole of propanoic acid and a catalytic amount of red phosphorus (or 0.05 moles of

PBr₃).

Heat the mixture to a gentle reflux.

Slowly add 1.1 moles of bromine (Br₂) from the dropping funnel. The color of the bromine

should discharge as it reacts.

After the addition is complete, continue to reflux the mixture for 1-2 hours until the evolution

of HBr gas ceases.
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Cool the reaction mixture to room temperature.

Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo

acyl bromide to the α-bromo propanoic acid.

The product can be isolated by extraction with a suitable organic solvent and purified by

distillation under reduced pressure.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: General pathways for the synthesis of acyl chlorides from carboxylic acids.
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Carboxylic Acid
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Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.
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Caption: Experimental workflow for the synthesis of an acyl bromide.

Conclusion
The discovery and development of synthetic routes to halogenated carbonyls have been pivotal

in the advancement of organic chemistry. From the early synthesis of phosgene and the

establishment of the Hell-Volhard-Zelinsky reaction to the refinement of methods for producing

acyl halides, chemists have continually sought more efficient, selective, and safer procedures.

The reactivity of these compounds ensures their continued importance as versatile

intermediates in academic research and industrial applications, particularly in the synthesis of

complex molecules with biological activity. Future developments will likely focus on greener

synthetic methodologies, employing catalytic processes and avoiding hazardous reagents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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